An In-depth Technical Guide to the Synthesis and Properties of Pyridyl Disulfide Ethyl Methacrylate (PDSEMA)
An In-depth Technical Guide to the Synthesis and Properties of Pyridyl Disulfide Ethyl Methacrylate (PDSEMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyridyl disulfide ethyl methacrylate (B99206) (PDSEMA), a versatile monomer increasingly utilized in the development of advanced drug delivery systems and functional biomaterials. This document details the synthetic protocols, physicochemical properties, and the biological rationale for its use, with a focus on its redox-responsive characteristics.
Introduction
Pyridyl disulfide ethyl methacrylate (PDSEMA) is a functional methacrylate monomer that incorporates a pyridyl disulfide group. This moiety is key to its utility, as the disulfide bond is susceptible to cleavage in a reducing environment, such as that found within the cytoplasm of cells. This redox-responsive behavior makes polymers derived from PDSEMA, collectively referred to as poly(pyridyl disulfide ethyl methacrylate) or P(PDSEMA), highly attractive for the targeted intracellular delivery of therapeutic agents. The pyridyl disulfide group can also readily react with thiol-containing molecules via thiol-disulfide exchange, enabling the straightforward conjugation of biomolecules like peptides, proteins, and nucleic acids to the polymer.
Synthesis of Pyridyl Disulfide Ethyl Methacrylate
The synthesis of P(PDSEMA) is most commonly achieved through controlled radical polymerization techniques, with Atom Transfer Radical Polymerization (ATRP) being a frequently employed method due to its ability to produce polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of PDSEMA
This protocol provides a representative method for the synthesis of P(PDSEMA) via ATRP.
Materials:
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Pyridyl disulfide ethyl methacrylate (PDSEMA) (monomer)
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Ethyl α-bromoisobutyrate (EBiB) (initiator)
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Copper(I) bromide (CuBr) (catalyst)
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2,2'-Bipyridine (bpy) (ligand)
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Methanol/Water mixture (solvent)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Preparation of the Reaction Mixture: In a Schlenk flask, the desired amounts of PDSEMA monomer, bpy ligand, and the methanol/water solvent are added. The flask is sealed with a rubber septum and degassed by bubbling with argon or nitrogen for at least 30 minutes to remove oxygen, which can terminate the polymerization.
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Initiation of Polymerization: In a separate vial, the CuBr catalyst is added and the vial is purged with an inert gas. The initiator, EBiB, is then added to the reaction flask via a degassed syringe.
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Addition of Catalyst: The CuBr catalyst is quickly added to the reaction flask under a positive pressure of inert gas.
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Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. The progress of the polymerization can be monitored by taking samples at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
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Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. The polymer is then purified to remove the catalyst and unreacted monomer. This is typically achieved by dissolving the reaction mixture in a suitable solvent and passing it through a column of neutral alumina (B75360) to remove the copper catalyst. The purified polymer solution is then concentrated, and the polymer is precipitated in a non-solvent (e.g., cold hexane (B92381) or diethyl ether). The precipitated polymer is collected by filtration and dried under vacuum.
Properties of Poly(pyridyl disulfide ethyl methacrylate)
The properties of P(PDSEMA) can be tailored by controlling the molecular weight and architecture during polymerization. The following tables summarize key quantitative data reported in the literature.
| Property | Reported Value(s) | Analytical Method | Reference(s) |
| Physical Properties | |||
| Molecular Formula (Monomer) | C₁₁H₁₃NO₂S₂ | - | [1] |
| Molecular Weight (Monomer) | 255.36 g/mol | - | [1] |
| Appearance (Polymer) | White to pale yellow solid | Visual inspection | [2] |
| Polymer Characteristics | |||
| Number-Average Molecular Weight (Mn) | 13.0 kDa | Gel Permeation Chromatography (GPC) | [1] |
| Polydispersity Index (PDI) | 1.12 | Gel Permeation Chromatography (GPC) | [1] |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Varies with molecular weight | Differential Scanning Calorimetry (DSC) | [3][4] |
| Solubility | |||
| Soluble in | Common organic solvents (e.g., THF, DMF, Chloroform) | - | [5] |
| Insoluble in | Water, Hexane | - | [3] |
Key Chemical Properties and Reactivity
Thiol-Disulfide Exchange
The pyridyl disulfide moiety is highly reactive towards free thiols, undergoing a rapid thiol-disulfide exchange reaction.[6] This property is extensively used for the conjugation of thiol-containing biomolecules to the polymer backbone. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to quantify the extent of conjugation.[1]
Redox-Responsive Behavior
The disulfide bond in the side chain of P(PDSEMA) is stable under physiological conditions but is readily cleaved in the presence of reducing agents, most notably glutathione (B108866) (GSH).[6][7] The concentration of GSH is significantly higher inside cells (millimolar range) compared to the extracellular environment (micromolar range). This differential in GSH concentration is the basis for the redox-responsive drug delivery systems designed using P(PDSEMA).
Applications in Drug Delivery
The unique properties of P(PDSEMA) make it an excellent candidate for the construction of sophisticated drug delivery vehicles.
Formulation of Nanoparticles
P(PDSEMA) can be formulated into various nanostructures, such as micelles, polymersomes, and nanogels, for the encapsulation of therapeutic agents. These nanoparticles can protect the drug from degradation in the bloodstream and facilitate its delivery to the target site.
Cellular Uptake and Intracellular Drug Release
Recent studies have shown that nanoparticles functionalized with pyridyl disulfide groups can exhibit highly efficient cellular uptake.[8] This is attributed to a rapid thiol-disulfide exchange reaction with thiols present on the cell surface, which can lead to direct cellular entry, potentially bypassing the endo-lysosomal pathway.[8]
Once inside the cell, the high concentration of glutathione triggers the cleavage of the disulfide bonds in the P(PDSEMA) carrier.[7] This leads to the disassembly of the nanoparticle and the subsequent release of the encapsulated drug into the cytoplasm, where it can reach its intracellular target.
Visualizing the Mechanisms
To better illustrate the synthesis and mechanism of action of PDSEMA-based systems, the following diagrams are provided.
Caption: Synthesis of Pyridyl Disulfide Ethyl Methacrylate Monomer.
Caption: Experimental Workflow for ATRP of PDSEMA.
Caption: Cellular Uptake and Drug Release of P(PDSEMA) Nanoparticles.
Conclusion
Pyridyl disulfide ethyl methacrylate is a highly versatile monomer that provides a powerful platform for the design of advanced, stimuli-responsive materials. The ability to precisely control the synthesis of P(PDSEMA) through techniques like ATRP, combined with its inherent redox sensitivity and capacity for bioconjugation, makes it a material of significant interest for researchers in drug delivery, tissue engineering, and diagnostics. The continued exploration of P(PDSEMA)-based systems holds great promise for the development of next-generation therapies with enhanced efficacy and reduced side effects.
References
- 1. Pyridyl disulfide ethyl methacrylate (910128-59-5) for sale [vulcanchem.com]
- 2. A new pH-responsive and glutathione-reactive, endosomal membrane-disruptive polymeric carrier for intracellular delivery of biomolecular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 4. Glass transition in temperature-responsive poly(butyl methacrylate) grafted polymer brushes. Impact of thickness and temperature on wetting, morphology, and cell growth - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design of controlled drug delivery system based on disulfide cleavage trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
